5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine is a bicyclic heterocyclic compound consisting of a fused imidazole and a tetrahydropyridine ring. It serves as a valuable building block in organic synthesis and medicinal chemistry, primarily due to its presence as a core structural motif in various bioactive molecules. [] Notably, it is a key component of an inhibitor of human O-GlcNAcase, highlighting its potential biological relevance. []
Synthesis Analysis
Acid-Catalyzed Rearrangement: This method involves the acid-catalyzed rearrangement of α,α′-diimino-oximes derived from 2-[2-(Alkylimino)-2-phenylethylidene]pyrrolidines (vinamidines). []
Palladium-Catalyzed Transfer Hydrogenation: This approach utilizes a palladium catalyst, with diboron (B2pin2) as a mediator and water as both solvent and hydrogen donor, to selectively reduce imidazo[1,2-a]pyridine derivatives to 5,6,7,8-tetrahydroimidazo[1,2-a]pyridines. []
Tandem Hydroformylation-Cyclization: This method involves a rhodium-catalyzed tandem hydroformylation-cyclization reaction of N-(beta-methallyl)imidazole, utilizing phosphabarrelene-modified rhodium catalysts. This reaction selectively produces 8-hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in high yields. []
Molecular Structure Analysis
The molecular structure of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been confirmed through various analytical techniques, including X-ray crystallography. [] The structure consists of a planar imidazole ring fused to a non-planar tetrahydropyridine ring, adopting a specific conformation influenced by the substituents present. []
Chemical Reactions Analysis
N-Alkylation: The nitrogen atom on the imidazole ring can undergo alkylation reactions, allowing for the introduction of various substituents. []
Functional Group Interconversions: The substituents present on the molecule can be modified through various functional group interconversions. For instance, the hydroxyl group can be converted to an alkoxy group. []
Mechanism of Action
5-HT3 Receptor Antagonism: Studies on analogs like N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide (structurally similar to 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine) indicate that their potency is linked to the spatial arrangement of the imidazole ring and the aromatic-carbonyl part, influencing binding affinity to the receptor. []
O-GlcNAcase Inhibition: While the specific mechanism remains to be fully elucidated, the core structure of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine likely plays a crucial role in interacting with the active site of the enzyme. []
Applications
Organocatalysis: Chiral 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives have demonstrated efficacy as nucleophilic organocatalysts in enantioselective reactions, including Steglich rearrangement, phosphorylation of lactams, Black rearrangement, and C-acylation. [, ] Their rigid structure and adjustable stereocontrol group contribute to their catalytic activity and enantioselectivity. []
Medicinal Chemistry: The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is present in compounds investigated for their potential as 5-HT3 receptor antagonists, which are relevant for treating irritable bowel syndrome and chemotherapy-induced nausea and vomiting. [] Additionally, its presence in inhibitors of human O-GlcNAcase highlights its potential in targeting this enzyme for therapeutic purposes. []
Compound Description: This compound is a potent 5-hydroxytryptamine (5-HT3) receptor antagonist. It exhibited high potency in inhibiting the von Bezold-Jarisch reflex in rats (ID50 = 0.32 microgram/kg) and isolated colonic contractions in guinea pigs (IC50 = 0.43 microM). Its structure contains a conformationally restricted imidazole ring and a (2-methoxyphenyl)aminocarbonyl group.
Compound Description: This compound is a bicyclic imidazole derivative synthesized through a novel one-pot catalytic process involving tandem hydroformylation-cyclization of N-(beta-methallyl)imidazole. This reaction provides a new route to synthesize hydroxy-functionalized bicyclic imidazoles.
Imidazo[1,2-a]pyridines
Compound Description: This class of compounds serves as a precursor to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridines through enantioselective hydrogenation reactions using ruthenium/N-heterocyclic carbene (NHC) catalysts. This reaction is notable for its high regioselectivity, excellent yields, and broad functional group tolerance.
Compound Description: Vinamidines, represented by compounds 3–6, serve as precursors to α,α′-diimino-oximes. These vinamidines can be synthesized via activation of vinologous amide 1 with Meerwein salt followed by amine treatment or through acid-catalyzed condensation of acetophenone-derived Schiff bases with 2-ethoxy-1-pyrroline.
Relevance: While not directly structurally related, specific α,α′-diimino-oximes (compounds 10 and 11) derived from vinamidines undergo acid-catalyzed rearrangement to form 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine ring systems. This reaction pathway highlights a unique synthetic route to the target compound.
Chiral Bicyclic Imidazole Catalysts based on 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole (DPI)
Compound Description: A series of chiral bicyclic imidazole catalysts based on the DPI skeleton have been developed for various enantioselective reactions. These catalysts can be further categorized into Alkoxy-DPI, Acyloxy-DPI, Alkyl-DPI, and Carbamate-DPI, each demonstrating unique applications in asymmetric synthesis.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Aspartyl-alanyl-diketopiperazine is under investigation in clinical trial NCT03349645 (An Open Label Extension Study to Assess the Safety of Long-Term Treatment With Ampion for Severe OA of the Knee).
NO-indomethacin is a hybrid molecule of indomethacin and a nitric oxide (NO) donor. This drug design combines the anti-inflammatory properties of a non-steroidal anti-inflammatory drug (NSAID) with the gastrointestinal protective effects of NO. Compounds of this class retain their anti-inflammatory and analgesic activity, but have reduced gastrointestinal and kidney toxicity compared to the NSAID alone. NO-indomethacin also enhances the cancer chemopreventative activity of indomethacin. NO-indomethacin exhibits an IC50 of 82 µM, compared to >1,000 µM for indomethacin alone, for the inhibition of pancreatic cancer cell (PaCa-2) growth after 24 hours in culture.